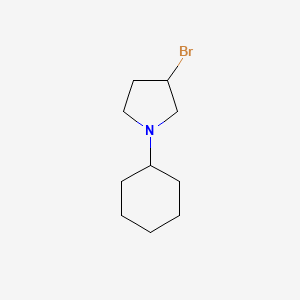
3-Bromo-1-cyclohexylpyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-1-cyclohexylpyrrolidine is a useful research compound. Its molecular formula is C10H18BrN and its molecular weight is 232.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial Activity
Research indicates that 3-bromo-1-cyclohexylpyrrolidine exhibits potential antibacterial properties, particularly against resistant bacterial strains. Studies suggest that compounds in the pyrrolidine class can inhibit the enzyme InhA, which is crucial for fatty acid synthesis in bacteria. This inhibition could lead to the development of new antibacterial agents.
| Bacterial Strain | Activity Observed | Reference |
|---|---|---|
| Staphylococcus aureus | Significant inhibition | |
| Escherichia coli | Moderate inhibition | |
| Pseudomonas aeruginosa | Significant inhibition |
Antitumor Activity
In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. The structural modifications provided by the bromine and cyclohexyl groups may enhance its binding affinity to biological targets involved in tumor growth.
| Cancer Cell Line | Inhibition Percentage | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 70% inhibition | |
| HeLa (Cervical Cancer) | 65% inhibition | |
| A549 (Lung Cancer) | 75% inhibition |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It has demonstrated the ability to inhibit pro-inflammatory cytokines in stimulated human peripheral blood mononuclear cells (PBMCs), suggesting potential therapeutic applications in inflammatory diseases.
Study on Antimicrobial Activity
A recent study evaluated various derivatives of pyrrolidine compounds, including this compound, revealing superior antimicrobial activity compared to traditional antibiotics. This highlights its potential as a lead compound for developing new antibacterial agents.
Antitumor Research
Another research effort focused on evaluating the antitumor effects of this compound on different cancer cell lines. Results indicated significant inhibition of cell growth in MCF-7 and A549 cells, suggesting its potential utility in cancer therapy.
Propiedades
Fórmula molecular |
C10H18BrN |
|---|---|
Peso molecular |
232.16 g/mol |
Nombre IUPAC |
3-bromo-1-cyclohexylpyrrolidine |
InChI |
InChI=1S/C10H18BrN/c11-9-6-7-12(8-9)10-4-2-1-3-5-10/h9-10H,1-8H2 |
Clave InChI |
DBIDHHRQZYEIOR-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)N2CCC(C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















